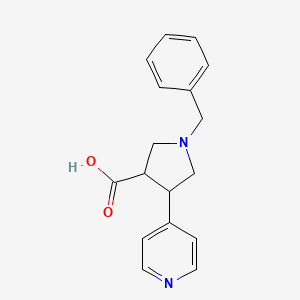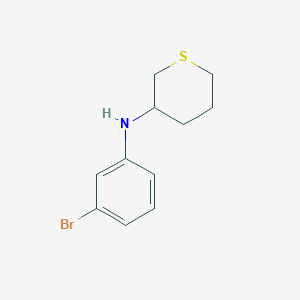![molecular formula C8H15N3O2S B15262799 [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B15262799.png)
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, an isopropyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of [1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: can be compared with other pyrazole derivatives such as:
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the methanesulfonamide group, which may result in different chemical reactivity and biological activity.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylamine: Contains an amine group instead of the methanesulfonamide group, leading to different pharmacological properties.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethanol: Features a hydroxyl group, which can affect its solubility and reactivity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(1-methyl-3-propan-2-ylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-6(2)8-7(4-11(3)10-8)5-14(9,12)13/h4,6H,5H2,1-3H3,(H2,9,12,13) |
InChI Key |
VXIFUDONVAAENF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1CS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B15262731.png)
![7-hydroxy-3-methyl-1H,3H,3aH,4H,5H-[1,3]oxazolo[3,4-a]quinolin-1-one](/img/structure/B15262737.png)
![Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15262745.png)





![6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15262784.png)


![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B15262810.png)
